![molecular formula C18H17N3O3S2 B2549986 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 922025-84-1](/img/structure/B2549986.png)
2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide, also known as PTAA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. PTAA is a thiazole derivative that has shown promising results in scientific research studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Antimicrobial Activity : Compounds structurally related to 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide have shown promising antimicrobial activities. For instance, novel sulphonamide derivatives displayed good antimicrobial effects, with specific compounds exhibiting high activity against most tested strains (Fahim & Ismael, 2019). Similarly, thiazole compounds containing a sulfonamide moiety were synthesized and demonstrated significant antibacterial and antifungal activities, with some compounds showing promising results (Mahajan et al., 2008).
Antitumor Activity : Research into the antitumor potential of related compounds has revealed that certain derivatives bearing different heterocyclic rings, based on the 2-(4-aminophenyl)benzothiazole structure, were screened for their antitumor activity against a wide range of human tumor cell lines. Some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of these derivatives (Yurttaş et al., 2015).
Enzyme Inhibition for Therapeutic Potential
Carbonic Anhydrase Inhibition : A series of sulfonamide derivatives structurally related to pritelivir was prepared and investigated as inhibitors of several human carbonic anhydrase isoforms. These studies revealed low nanomolar inhibition values, indicating potent enzyme inhibition. This enzyme inhibition capability suggests potential therapeutic applications in treating conditions such as cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
Glutaminase Inhibition : Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including derivatives related to the compound of interest, has shown these to be potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). Such inhibitors have been evaluated for their ability to attenuate the growth of certain human lymphoma cells, suggesting their usefulness in exploring therapeutic strategies against cancer (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-13-7-5-6-10-16(13)20-17(22)11-14-12-25-18(19-14)21-26(23,24)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLRBEXGTDWGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.